molecular formula C10H17N5O3 B12079852 (2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate

(2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate

Cat. No.: B12079852
M. Wt: 255.27 g/mol
InChI Key: KGTPACVAMZHJNG-BQBZGAKWSA-N
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Description

(2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with an azido group, a carbamoyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate typically involves multiple steps. One common approach is to start with a pyrrolidine derivative and introduce the azido group through a diazotransfer reaction. This can be achieved using reagents such as fluorosulfuryl azide (FSO2N3) under controlled conditions . The carbamoyl group can be introduced via carbamoylation reactions, and the tert-butyl ester can be formed through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the diazotransfer reaction and large-scale esterification processes. The choice of solvents, catalysts, and purification methods would be critical to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Cu(I) catalysts, phosphines, and alkynes.

    Reduction: Triphenylphosphine, hydrogen gas, and palladium catalysts.

    Cycloaddition: Alkynes, Cu(I) catalysts, and appropriate solvents.

Major Products

    Substitution: Formation of triazoles or amines.

    Reduction: Conversion to amines.

    Cycloaddition: Formation of triazole derivatives.

Mechanism of Action

The mechanism of action of (2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate depends on its specific application. In biological systems, the azido group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biological processes . The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its stereochemistry also adds to its uniqueness, providing specific interactions in biological and chemical systems.

Properties

Molecular Formula

C10H17N5O3

Molecular Weight

255.27 g/mol

IUPAC Name

tert-butyl (2S,4S)-4-azido-2-carbamoylpyrrolidine-1-carboxylate

InChI

InChI=1S/C10H17N5O3/c1-10(2,3)18-9(17)15-5-6(13-14-12)4-7(15)8(11)16/h6-7H,4-5H2,1-3H3,(H2,11,16)/t6-,7-/m0/s1

InChI Key

KGTPACVAMZHJNG-BQBZGAKWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N)N=[N+]=[N-]

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)N)N=[N+]=[N-]

Origin of Product

United States

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